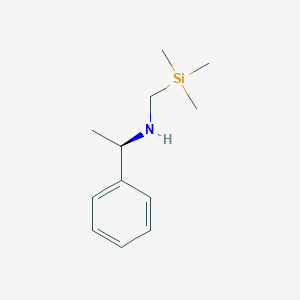

(R)-(1-Phenyl-ethyl)-trimethylsilanylmethyl-amine

Overview

Description

(R)-(1-Phenyl-ethyl)-trimethylsilanylmethyl-amine, commonly known as Phenylsilatrane, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Scientific Research Applications

Synthesis and Electrochemical Methods

- The synthesis of (1-ethyl-2-phenyl-1,4-dihydroquinolin-4-yl)-(2,4,6-trimethylphenyl)-amine through electrochemical methods in aprotic media demonstrates the versatility of (R)-(1-Phenyl-ethyl)-trimethylsilanylmethyl-amine in chemical transformations. This process involves electro-reduction and is significant in understanding electron transfer mechanisms (Kumari & Sharma, 2011).

Organometallic Chemistry

- The study involving chiral aminodiphosphine ligands, including (R)-(1-Phenyl-ethyl)-trimethylsilanylmethyl-amine, and their reactions with iridium in aprotic or protic solvents highlights the compound's role in organometallic chemistry. These reactions lead to the formation of various iridium products, showcasing the compound's utility in creating complex metal-organic structures (Bianchini et al., 1997).

Enthalpic Changes in Mixing Enantiomers

- Research on enthalpic changes upon mixing enantiomers of compounds like (R)-(1-Phenyl-ethyl)-trimethylsilanylmethyl-amine provides insights into the thermodynamics of chiral compound interactions. This is crucial for understanding the stability and reactivity of such compounds in various mixtures (Kimura et al., 2006).

Protection in Syntheses

- The use of the trimethylsilyl group for protecting aminophenyl groups in organometallic transformations, as demonstrated with compounds like (R)-(1-Phenyl-ethyl)-trimethylsilanylmethyl-amine, is significant in synthetic chemistry. This method allows for the synthesis of complex molecules while maintaining the integrity of sensitive functional groups (Walton, 1966).

Receptor Antagonists

- The synthesis and pharmacological activity of a series of 1-arylpyrazoles, which involve compounds structurally similar to (R)-(1-Phenyl-ethyl)-trimethylsilanylmethyl-amine, highlight its potential in developing receptor antagonists. This research is pertinent in drug discovery, particularly in targeting specific receptors (Díaz et al., 2012).

Crystal Structure Studies

- Investigations into the crystal structures of compounds like (R)-(1-Phenyl-ethyl)-trimethylsilanylmethyl-amine, and their interactions, are crucial for understanding the molecular architecture and potential applications in material science (Jiménez et al., 2009).

Chiral Catalysis

- The exploration of chiral beta-amino alcohols derived from (R)-(1-Phenyl-ethyl)-trimethylsilanylmethyl-amine for controlling enantioselectivity in reactions is significant in asymmetric synthesis, demonstrating the compound's utility in producing enantiomerically pure products (Dai et al., 2000).

Amination Reactions

- Research on aminostannanes, related to (R)-(1-Phenyl-ethyl)-trimethylsilanylmethyl-amine, as effective aminating agents in a wide range of substrates, underscores the importance of such compounds in synthetic chemistry, particularly in introducing amino groups into various molecular frameworks (George & Lappert, 1969).

Enantioselective Amination

- The use of chiral amines incorporating the (R)-(1-Phenyl-ethyl)-trimethylsilanylmethyl-amine structure in the enantioselective amination of alpha-phenyl-alpha-cyanoacetate demonstrates the compound's role in producing enantiomerically enriched products, a key area in modern synthetic organic chemistry (Liu et al., 2007).

Benzyl Cation Studies

- The study of benzyl cations, including the 1-phenyl-1-(trimethylsilyl)ethyl cation, and the analysis of the α-silyl effect, offers significant insights into the stability and reactivity of such ionic species, which is fundamental in understanding many chemical reactions (Kostenko et al., 2012).

Catalytic Applications

- The synthesis of fatty amines and selectivity control in the presence of multifunctional catalysts, including those derived from (R)-(1-Phenyl-ethyl)-trimethylsilanylmethyl-amine, is significant in industrial chemistry, particularly in the production of surfactants and other functional materials (Barrault & Pouilloux, 1997).

Chiral Reagents in NMR

- The use of (S)-1-Phenylethyl isothiocyanate and (R)-[1-(1-naphthyl)ethyl] isothiocyanate, related to (R)-(1-Phenyl-ethyl)-trimethylsilanylmethyl-amine, as chirality recognizing reagents for determining enantiomeric purity of chiral amines by NMR, highlights the compound's importance in analytical chemistry (Ju et al., 2000).

Polysulfonylamine Studies

- Investigations into di(organosulfonyl)amines, closely related to (R)-(1-Phenyl-ethyl)-trimethylsilanylmethyl-amine, and their crystal structures provide insights into group-specific intermolecular interactions, crucial for understanding molecular assembly and design (Moers et al., 2006).

Helix Induction in Polymers

- The study of helix induction on stereoregular polyacetylene with chiral amines, including (R)-(1-Phenyl-ethyl)-trimethylsilanylmethyl-amine, and the memory of macromolecular helicity, reveals the compound's potential in polymer chemistry and material science, particularly in the creation of helical structures (Maeda et al., 2004).

Continuous Enzymatic Kinetic Resolution

- The use of PEG600-carboxylates for the continuous enzymatic kinetic resolution of alcohols and amines, involving compounds like (R)-(1-Phenyl-ethyl)-trimethylsilanylmethyl-amine, is significant in biocatalysis and enantiomer separation, an area of growing importance in pharmaceuticals and fine chemicals (Bassut et al., 2018).

properties

IUPAC Name |

(1R)-1-phenyl-N-(trimethylsilylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NSi/c1-11(13-10-14(2,3)4)12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLUTOAUUHFXKI-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(1-Phenyl-ethyl)-trimethylsilanylmethyl-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3077656.png)

![6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide](/img/structure/B3077663.png)

![5-(methoxymethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3077677.png)

![1-(4'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B3077681.png)

![Methyl 3-[(3-hydroxypropyl)amino]propanoate](/img/structure/B3077687.png)